molecular formula C11H8ClNO2 B8386981 Methyl 5-chloroisoquinolin-4-carboxylate

Methyl 5-chloroisoquinolin-4-carboxylate

Cat. No. B8386981
M. Wt: 221.64 g/mol
InChI Key: BXYHKOOSWVNPGF-UHFFFAOYSA-N
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Patent
US09006442B2

Procedure details

To a well stirred solution of conc. H2SO4 (28.5 mL) and methyl isoquinoline-4-carboxylate (5.0 g, 26.7 mmol) at 0° C. was added, NCS (35.7 g, 267 mmol) slowly and the reaction mixture was allowed to come to RT and then heated to 60° C. overnight. After completion (TLC), it was quenched with ice, neutralized (NaHCO3) and extracted with EtOAc (100 mL×3). The organic phase was separated, dried (Na2SO4) and concentrated to give dark brown oil (4.6 g) as crude product that was purified by flash column chromatography (15% EtOAc in Hexanes) to furnish the desired compound (3.8 g, 64%) as pale yellow oil.
Name
Quantity
28.5 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
35.7 g
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
OS(O)(=O)=O.[CH:6]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[C:9]([C:16]([O:18][CH3:19])=[O:17])=[CH:8][N:7]=1.C1C(=O)N([Cl:27])C(=O)C1>>[Cl:27][C:11]1[CH:12]=[CH:13][CH:14]=[C:15]2[C:10]=1[C:9]([C:16]([O:18][CH3:19])=[O:17])=[CH:8][N:7]=[CH:6]2

Inputs

Step One
Name
Quantity
28.5 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
5 g
Type
reactant
Smiles
C1=NC=C(C2=CC=CC=C12)C(=O)OC
Step Two
Name
Quantity
35.7 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to come to RT
CUSTOM
Type
CUSTOM
Details
After completion (TLC), it was quenched with ice
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (100 mL×3)
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC1=C2C(=CN=CC2=CC=C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 g
YIELD: CALCULATEDPERCENTYIELD 77.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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